molecular formula C17H25FN2O3S B4460829 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide

Cat. No. B4460829
M. Wt: 356.5 g/mol
InChI Key: MEMZBESPUXPNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide, also known as EPPC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to a class of compounds called piperidinecarboxamides, and it has been studied for its ability to modulate various physiological and biochemical processes in the body.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide involves the inhibition of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids bind to cannabinoid receptors in the body, which are part of the endocannabinoid system (ECS). The ECS plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune function. The activation of the ECS by endocannabinoids can have therapeutic effects in conditions such as chronic pain, anxiety, and depression.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide has been shown to have potent biochemical and physiological effects in various animal models. In a study conducted on rats, 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide was found to have a dose-dependent analgesic effect in a model of neuropathic pain. The analgesic effect was attributed to the inhibition of FAAH and the subsequent increase in the levels of endocannabinoids. 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, which were again attributed to the activation of the ECS by endocannabinoids.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide in lab experiments is its potency and selectivity for FAAH inhibition. 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide has been shown to have a higher potency and selectivity for FAAH inhibition than other compounds such as URB597. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to animals or cells in vitro.

Future Directions

There are several possible future directions for research on 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide in conditions such as chronic pain, anxiety, and depression. Further studies are needed to determine the efficacy and safety of 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide in human clinical trials. Another area of interest is the development of more potent and selective FAAH inhibitors based on the structure of 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide. This could lead to the development of new drugs for the treatment of various conditions. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide to better understand its mechanism of action and potential side effects.

Scientific Research Applications

1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have a potent inhibitory effect on the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes such as pain, inflammation, and mood. The inhibition of FAAH by 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide leads to an increase in the levels of endocannabinoids, which can have therapeutic effects in conditions such as chronic pain, anxiety, and depression.

properties

IUPAC Name

1-ethylsulfonyl-N-[3-(4-fluorophenyl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c1-2-24(22,23)20-12-9-15(10-13-20)17(21)19-11-3-4-14-5-7-16(18)8-6-14/h5-8,15H,2-4,9-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMZBESPUXPNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide
Reactant of Route 6
1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.